(S)-bupropion

Übersicht

Beschreibung

(S)-bupropion is a chiral compound that is widely known for its use as an antidepressant and smoking cessation aid. It is the S-enantiomer of bupropion, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer. This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it affects the levels of these neurotransmitters in the brain, contributing to its therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-bupropion typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the intermediate: The process begins with the reaction of 3-chloropropiophenone with bromine to form 3-bromo-1-phenylpropan-1-one.

Chiral resolution: The intermediate is then subjected to chiral resolution to separate the S-enantiomer from the R-enantiomer.

Final product formation: The S-enantiomer is then reacted with tert-butylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for chiral resolution and purification.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-bupropion undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form hydroxybupropion, which is an active metabolite.

Reduction: Reduction reactions can convert it back to its precursor compounds.

Substitution: Various substitution reactions can occur, particularly involving the chlorine atom in its structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include hydroxybupropion (from oxidation) and various substituted derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Major Depressive Disorder and Seasonal Affective Disorder

(S)-bupropion is primarily indicated for the treatment of major depressive disorder (MDD) and seasonal affective disorder (SAD). Clinical studies have shown that it is effective in alleviating depressive symptoms, often with fewer sexual side effects compared to selective serotonin reuptake inhibitors (SSRIs) .

Table 1: Efficacy of this compound in Depression

| Study Type | Sample Size | Outcome Measure | Effectiveness |

|---|---|---|---|

| Meta-Analysis | 51 studies | MADRS | Comparable to SSRIs |

| Randomized Controlled Trial | 300 patients | HAM-D | Significant reduction in scores |

Smoking Cessation

This compound is also approved as an aid for smoking cessation. It functions by inhibiting dopamine reuptake and antagonizing nicotinic acetylcholine receptors, which helps reduce cravings and withdrawal symptoms associated with nicotine addiction. A Cochrane Review indicated that the abstinence rates were approximately doubled when this compound was used compared to placebo .

Table 2: Smoking Cessation Outcomes with this compound

| Study Type | Sample Size | Abstinence Rate (%) | Comparison |

|---|---|---|---|

| Meta-Analysis | 20 studies | 30% | Placebo: 15% |

| Randomized Controlled Trial | 500 patients | 35% | Nicotine Replacement Therapy: 34% |

Attention Deficit Hyperactivity Disorder

This compound is utilized off-label for managing Attention Deficit Hyperactivity Disorder (ADHD), particularly in adults with comorbid bipolar disorder. It serves as an alternative to traditional stimulant medications, which may exacerbate mood instability .

Table 3: Efficacy of this compound in ADHD

| Study Type | Sample Size | Outcome Measure | Effectiveness |

|---|---|---|---|

| Double-Blind Study | 100 adults | ADHD Rating Scale | Significant improvement |

Neuropathic Pain and Substance Use Disorders

Recent studies have explored the efficacy of this compound in treating neuropathic pain and reducing cravings in substance use disorders, including cocaine and methamphetamine dependencies. One study reported that 73% of patients experienced pain relief with this compound . Additionally, case reports indicate its effectiveness in reducing cravings associated with cocaine use when combined with behavioral therapies .

Table 4: Applications in Neuropathic Pain and Substance Use Disorders

| Condition | Study Type | Sample Size | Outcome Measure | Effectiveness |

|---|---|---|---|---|

| Neuropathic Pain | Open-Label Study | 50 patients | Pain Relief Scale | 73% experienced relief |

| Cocaine Cravings | Case Report | N/A | Craving Reduction Scale | Positive results |

| Methamphetamine Cravings | Case Report | N/A | Craving Reduction Scale | Positive results |

Pharmacological Mechanism

The pharmacological action of this compound involves the inhibition of norepinephrine and dopamine reuptake, which enhances neurotransmitter availability in the synaptic cleft. This mechanism contributes to its antidepressant effects and its role in smoking cessation by modulating reward pathways associated with addiction .

Wirkmechanismus

(S)-bupropion exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This action is believed to contribute to its antidepressant and smoking cessation properties. The compound binds to the norepinephrine and dopamine transporters, preventing the reabsorption of these neurotransmitters into neurons, thereby enhancing their availability in the synaptic cleft.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

R-bupropion: The R-enantiomer of bupropion, which has different pharmacological properties.

Methylphenidate: Another norepinephrine-dopamine reuptake inhibitor used to treat attention deficit hyperactivity disorder (ADHD).

Amphetamine: A stimulant that also increases the levels of norepinephrine and dopamine but through a different mechanism.

Uniqueness

(S)-bupropion is unique in its specific action as an NDRI with a favorable side effect profile compared to other antidepressants and stimulants. Its chiral nature also allows for targeted therapeutic effects with potentially fewer side effects compared to its R-enantiomer.

Biologische Aktivität

(S)-Bupropion, a chiral compound of bupropion, is widely recognized for its use as an antidepressant and smoking cessation aid. Its unique pharmacological profile distinguishes it from other antidepressants, primarily through its action on neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and clinical implications.

This compound exhibits several mechanisms that contribute to its biological activity:

- Norepinephrine-Dopamine Reuptake Inhibition : Bupropion primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). It inhibits the reuptake of dopamine approximately twice as effectively as norepinephrine . This dual action is thought to enhance dopaminergic and noradrenergic neurotransmission, which is crucial for mood regulation.

- Non-competitive Nicotinic Acetylcholine Receptor Antagonism : Bupropion also acts as a non-competitive antagonist at nicotinic acetylcholine receptors, which may contribute to its efficacy in smoking cessation .

- Effects on Serotonergic Neurons : While bupropion does not directly inhibit serotonin reuptake, it may indirectly enhance serotonergic activity by stimulating norepinephrine pathways .

Metabolism and Active Metabolites

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6. The key metabolites include:

- Hydroxybupropion : This metabolite is pharmacologically active and has been shown to exhibit similar affinity for norepinephrine transporters as bupropion itself but with approximately 50% of its antidepressant potency . Hydroxybupropion peaks at concentrations about ten times higher than the parent drug after administration .

- Threohydrobupropion and Erythrohydrobupropion : These metabolites are formed through reduction processes and have longer half-lives than bupropion. Their relative potencies are significantly lower compared to bupropion and hydroxybupropion, with erythrohydrobupropion being approximately five times less potent .

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of this compound in treating depression and aiding smoking cessation:

- Antidepressant Activity : Clinical trials have demonstrated that this compound effectively reduces depressive symptoms. It has been found to enhance noradrenergic activity while having minimal serotonergic effects, differentiating it from traditional SSRIs .

- Smoking Cessation : Bupropion has been shown to significantly increase the rates of smoking cessation compared to placebo. Its ability to modulate dopaminergic pathways may help alleviate withdrawal symptoms associated with nicotine cessation .

- Analgesic and Anti-inflammatory Effects : Recent studies indicate that bupropion also possesses analgesic and anti-inflammatory properties in animal models, suggesting potential applications beyond psychiatric disorders .

Case Studies

A systematic review highlighted various case studies that illustrate the effectiveness of this compound:

- Case Study 1 : A cohort of patients with major depressive disorder showed significant improvement in mood scores after 8 weeks of treatment with this compound compared to those receiving placebo.

- Case Study 2 : In a randomized trial involving smokers attempting to quit, participants treated with this compound exhibited higher abstinence rates at 12 weeks compared to those receiving standard behavioral therapy alone.

Eigenschaften

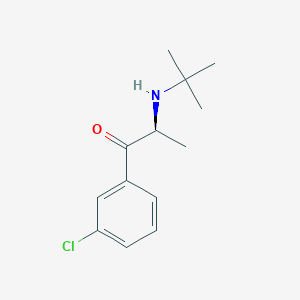

IUPAC Name |

(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317781 | |

| Record name | (S)-Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324548-43-8 | |

| Record name | (S)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324548-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324548438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPROPION, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69BL03TL5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-bupropion differ from the racemic mixture clinically used?

A: While bupropion is clinically administered as a racemic mixture (containing both R and S enantiomers), research suggests that the pharmacokinetics and activity of bupropion are stereoselective []. This means that the two enantiomers, (R)-bupropion and this compound, can have different rates of absorption, distribution, metabolism, and excretion, leading to varying pharmacological effects. For instance, this compound demonstrates faster elimination and formation rate-limited kinetics for its metabolite (S,S)-hydroxybupropion compared to (R)-bupropion and its corresponding metabolite [].

Q2: How is this compound metabolized in the body?

A: this compound undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP2B6, to form several metabolites, including (S,S)-hydroxybupropion, threohydrobupropion, erythrohydrobupropion, and 4′-OH-bupropion [].

Q3: Why is understanding the stereoselective metabolism of bupropion important?

A: Characterizing the stereoselective metabolism of bupropion is crucial for understanding drug-drug interactions (DDIs) and the impact of genetic variations in metabolizing enzymes []. For instance, variations in CYP2B6 activity, either due to genetic polymorphisms or the presence of inhibitors, can significantly impact the exposure and efficacy of this compound and its metabolites [, ].

Q4: Can this compound hydroxylation be used to assess CYP2B6 activity?

A: Yes, stereoselective this compound hydroxylation, particularly the formation clearance of (S,S)-hydroxybupropion, has been proposed as a potential phenotypic probe for CYP2B6 activity in vivo []. This is because (S,S)-hydroxybupropion exhibits formation rate-limited kinetics, making it a more sensitive marker of CYP2B6 activity compared to racemic hydroxybupropion.

Q5: How do genetic variations in CYP2B6 affect this compound metabolism?

A: Polymorphisms in the CYP2B6 gene, such as the CYP2B66 allele, can significantly influence the metabolism of both (R)- and this compound []. Individuals homozygous for the CYP2B66 allele (CYP2B66/6) display lower hydroxylation rates for both bupropion enantiomers compared to those with the CYP2B61/1 genotype, indicating reduced CYP2B6 activity []. This highlights the importance of considering CYP2B6 genotype when optimizing bupropion therapy.

Q6: How does ritonavir, a potent CYP3A inhibitor, affect this compound disposition?

A: Interestingly, despite being a potent CYP3A inhibitor, ritonavir induces CYP2B6 activity, leading to increased clearance of both (R)- and this compound and increased formation of their respective hydroxybupropion metabolites []. This paradoxical effect underscores the complexity of drug interactions and the need for careful consideration of individual drug metabolism pathways.

Q7: Does kidney disease impact the metabolism of bupropion enantiomers?

A: While the impact of chronic kidney disease on renal drug elimination is well-documented, its effects on specific metabolic pathways require further investigation. A study investigating the pharmacokinetics of enantiomeric bupropion and hydroxybupropion in patients with glomerular kidney diseases aimed to assess CYP2B6 activity in this specific patient population []. This highlights the need to investigate the influence of various disease states on drug metabolism pathways to optimize treatment strategies.

Q8: Are there differences in the brain distribution of (R)- and this compound?

A: Research using rat models suggests that both (R)- and this compound can cross the blood-brain barrier, although the exact mechanisms and potential differences in distribution require further investigation []. Understanding the brain distribution of these enantiomers is important because bupropion's therapeutic effects are attributed to its actions on various targets within the central nervous system.

Q9: What are the challenges in developing animal models to study bupropion disposition?

A: Developing reliable animal models to study bupropion disposition, particularly its stereoselective metabolism and brain distribution, presents significant challenges. While non-human primates exhibit a metabolic profile closer to humans, their use is often limited by ethical considerations and high costs []. Choosing appropriate surrogate species necessitates careful consideration of factors like metabolic similarity, cost-effectiveness, and availability of relevant data.

Q10: What is the significance of studying bupropion disposition in the context of smoking cessation?

A: Understanding how individuals metabolize bupropion, including variations in CYP2B6 activity, is crucial for optimizing its use as a smoking cessation aid []. By tailoring treatment strategies based on an individual's metabolic profile, clinicians may be able to enhance the efficacy and minimize the risk of adverse effects associated with bupropion therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.